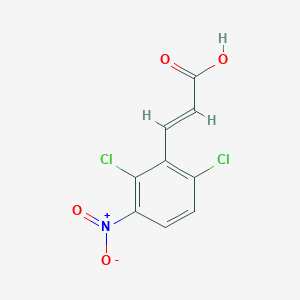
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid, also known as DCNP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell division, apoptosis, and DNA damage response.
作用機序
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit. The binding of this compound to PP2A causes a conformational change in the enzyme, leading to the inhibition of its phosphatase activity. This inhibition results in the accumulation of phosphorylated proteins and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PP2A by this compound has been linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which play a crucial role in cell proliferation, differentiation, and survival. This compound has also been shown to induce apoptosis in various cancer cell lines by activating the p38 MAPK pathway. In addition, this compound has been shown to inhibit the replication of human papillomavirus (HPV) by disrupting the interaction between the viral E2 protein and PP2A.
実験室実験の利点と制限
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid is a potent and selective inhibitor of PP2A, making it a valuable tool for studying the role of this enzyme in cellular processes. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid. One area of research is the development of more potent and selective inhibitors of PP2A. Another area of research is the identification of new cellular targets of this compound. Finally, the development of new formulations of this compound with improved solubility and reduced toxicity could make this compound a more valuable tool for scientific research.
Conclusion
In conclusion, this compound is a potent inhibitor of PP2A that has been widely used as a research tool to study the role of this enzyme in cellular processes. This compound inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit, leading to the accumulation of phosphorylated proteins and disruption of cellular signaling pathways. This compound has a wide range of biochemical and physiological effects, including the activation of MAPK signaling pathways, induction of apoptosis, and inhibition of HPV replication. While this compound has some limitations for lab experiments, it remains a valuable tool for scientific research.
合成法
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid can be synthesized by reacting 2,6-dichloro-3-nitrophenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid with a melting point of 157-160°C.
科学的研究の応用
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has been widely used as a research tool to study the role of PP2A in various cellular processes. PP2A is a serine/threonine phosphatase that regulates the activity of many signaling pathways by dephosphorylating key proteins. This compound inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit, leading to the accumulation of phosphorylated proteins and disruption of cellular signaling pathways.
特性
IUPAC Name |
(E)-3-(2,6-dichloro-3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO4/c10-6-2-3-7(12(15)16)9(11)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULILHHABHSQIS-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)
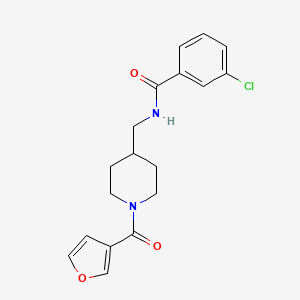
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)


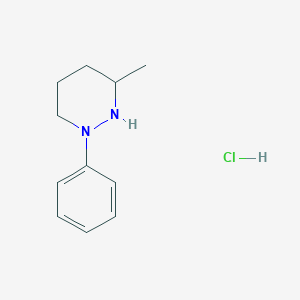
![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

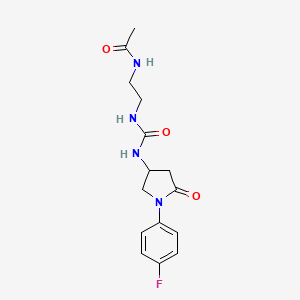
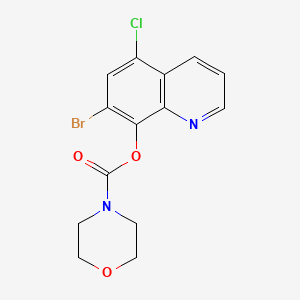
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)